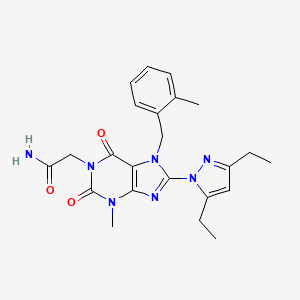

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

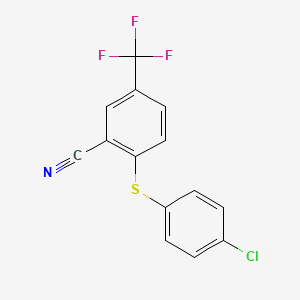

“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Aplicaciones Científicas De Investigación

Anticancer Potential

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain derivatives exhibit moderate to excellent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds have even shown higher anticancer activities than reference drugs, highlighting their potential in cancer treatment (Ravinaik et al., 2021). Furthermore, various derivatives have demonstrated antiproliferative activities against cancer cells, with specific compounds showing significant potency against particular cell lines, indicating the potential of these derivatives in targeted cancer therapies (Linhong Jin et al., 2006).

Anticonvulsant and Neuroprotective Effects

The compound and its derivatives have also been investigated for their anticonvulsant activities. Novel series of derivatives have been synthesized and tested, showing promising results in standard anticonvulsant models. These studies have been instrumental in establishing structure-activity relationships, which are crucial for the development of potent anticonvulsant agents (H. Rajak et al., 2013).

Antimicrobial and Antioxidant Activities

Research has revealed that certain oxadiazole derivatives possess antimicrobial and antioxidant properties. The novel hydrazones synthesized and oxadiazole derivatives have shown potential as antimicrobial and antioxidant agents, indicating their potential use in new drug discovery and medicinal research (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).

Enzyme Inhibition

Derivatives of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide have been designed as potential inhibitors of crucial enzymes like acetyl- and butyrylcholinesterase. These enzymes are targeted for the treatment of conditions like dementias and myasthenia gravis. The derivatives have shown moderate dual inhibition, with some outperforming established drugs in inhibitory activity, offering a basis for further development and optimization of enzyme inhibitors (Václav Pflégr et al., 2022).

Nematocidal Activity

Novel derivatives containing oxadiazole groups have been synthesized and evaluated for their nematocidal activities. Some compounds have demonstrated notable activity against specific nematodes, outperforming commercial agents. This highlights their potential as lead compounds for the development of new nematicides, contributing to the field of agricultural chemistry (Dan Liu et al., 2022).

Mecanismo De Acción

Target of Action

The compound N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, which contains the trimethoxyphenyl (TMP) group, has been found to target several proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the cell division process . Its inhibition of Hsp90 can lead to the misfolding of client proteins, affecting various signaling pathways . The compound’s inhibition of TrxR disrupts the redox homeostasis, leading to oxidative stress .

Pharmacokinetics

The presence of the tmp group in its structure suggests that it may have good bioavailability

Result of Action

The compound’s action results in the disruption of various cellular processes, leading to cell death . For instance, its inhibition of tubulin leads to the disruption of cell division, resulting in cell death . Similarly, its inhibition of Hsp90 leads to the misfolding of client proteins, disrupting cellular functions and leading to cell death .

Propiedades

IUPAC Name |

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-23-13-9-12(10-14(24-2)15(13)25-3)17-20-21-18(26-17)19-16(22)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRMQXNKDNJVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2802603.png)

![(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2802606.png)

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2802607.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2802615.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)